molecular formula C12H7ClFN3 B14866819 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14866819
M. Wt: 247.65 g/mol
InChI Key: BPFQJJNOPKEVFY-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chloro-4-fluorophenyl group, a methyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and 2-methylpyrimidine-4-carbonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 2-chloro-4-fluoroaniline is reacted with 2-methylpyrimidine-4-carbonitrile under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.

    Industry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine: Lacks the cyano group.

    6-(2-Chloro-4-fluorophenyl)-4-carbonitrile: Lacks the methyl group.

    6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-5-carbonitrile: The cyano group is at a different position.

Uniqueness

6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H7ClFN3/c1-7-16-9(6-15)5-12(17-7)10-3-2-8(14)4-11(10)13/h2-5H,1H3

InChI Key

BPFQJJNOPKEVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=C(C=C(C=C2)F)Cl)C#N

Origin of Product

United States

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